molecular formula C6H8ClN3O2 B1309862 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 51355-91-0

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No. B1309862
CAS RN: 51355-91-0
M. Wt: 189.6 g/mol
InChI Key: CDCFMFTWXASYGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pyrazole derivatives has been explored in the provided studies. For instance, a new heterocyclic azo compound of 4-aminoantipyrine was synthesized and characterized, indicating the versatility of pyrazole compounds in forming complex structures . Another study describes the efficient synthesis of a series of novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles, showcasing the potential for pyrazole derivatives to be used in medicinal chemistry, particularly in antimalarial and antiviral applications . Additionally, the polycondensation of 3-chloromethyl-3'(5'),5-dimethyl-5'(3')-pyrazolyl-1-pyrazole under neutral or basic conditions yields new macrocyclic compounds, demonstrating the reactivity of chloromethyl-pyrazole derivatives in forming larger cyclic structures .

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the crystal structures of synthesized pyrazole derivatives. For example, the azo compound mentioned earlier crystallizes in the monoclinic CC space group, with detailed cell dimensions provided, and features a disordered phenyl ring . Similarly, the antipyrine derivatives synthesized in another study crystallize in the monoclinic P21/c space group, with their crystal packing stabilized by a combination of hydrogen bonds and other intermolecular interactions .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives with other functional groups has been investigated. The study on polyhalogenated nitrobutadienes reveals the formation of a pyrazole cycle from a specific oxazolidine compound, indicating the potential for constructing pyrazole rings through novel synthetic routes . Furthermore, the use of a dinitrodipyrazolo pyrazine dione as a pre-column reagent for LC analysis of amino acids suggests that pyrazole derivatives can react with amino functions to form stable adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and intermolecular interactions. The spectroscopic characterization of the azo compound using FT-IR, UV-Vis, and NMR techniques, along with DFT calculations, provides insights into the vibrational frequencies and reactive sites of the compound . The Hirshfeld surface analysis and DFT calculations of antipyrine derivatives reveal the significance of hydrogen bonding and π-interactions in stabilizing their solid-state structures . The tautomerism study of 1,3-dimethylpyrazoline-5-one highlights the influence of solvent on the equilibrium between different tautomeric forms, which is crucial for understanding the behavior of pyrazole derivatives in various environments .

Scientific Research Applications

Synthesis and Structural Analysis

  • 1H-pyrazoles, including variants like 3,5-dimethyl-4-nitro-1H-pyrazole, have been utilized in the synthesis of complex chemical structures. For instance, Ozerova et al. (2015) developed a new synthesis method for 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, characterizing its structure with NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015).

Supramolecular Materials

  • The ability of 1H-pyrazoles to form hydrogen-bonded supramolecular materials has been explored. Moyano et al. (2021) studied the thermal stability, fluorescence, and H-bonding ability of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, revealing their potential in creating diverse supramolecular structures (Moyano et al., 2021).

Molecular Docking and Inhibition Studies

  • Chaudhry et al. (2017) investigated the inhibition of yeast α-glucosidase using novel pyrazolylpyridazine amines, which included derivatives of 3,5-dimethyl-4-nitro-1H-pyrazole. This study highlights the potential biomedical applications of these compounds (Chaudhry et al., 2017).

Antibacterial and DNA Photocleavage Activities

  • Sharma et al. (2020) synthesized 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, demonstrating their antibacterial potential and DNA photocleavage ability. This research suggests potential applications in medicinal chemistry (Sharma et al., 2020).

Coordination Networks in Metal Complexes

  • Nyamato et al. (2014) explored the use of (pyrazolylmethyl)pyridine metal complexes, including those derived from 3,5-dimethyl-1H-pyrazole, as catalysts in ethylene oligomerization reactions. This work contributes to the understanding of these complexes in industrial applications (Nyamato et al., 2014).

Green Synthesis Methods

  • Gunasekaran et al. (2014) described the l-proline-catalyzed synthesis of highly functionalized pyrazolo[3,4-b]pyridines, including derivatives of 3,5-dimethyl-4-nitro-1H-pyrazole. This process highlights the potential for environmentally friendly synthesis methods (Gunasekaran et al., 2014).

Safety And Hazards

Safety and hazards information typically includes toxicity data, handling and storage precautions, and first aid measures in case of exposure .

properties

IUPAC Name

1-(chloromethyl)-3,5-dimethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-4-6(10(11)12)5(2)9(3-7)8-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCFMFTWXASYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCl)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224340
Record name 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

CAS RN

51355-91-0
Record name 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51355-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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